![molecular formula C11H14FNO B3006631 2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2152471-28-6](/img/structure/B3006631.png)
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of cyclobutane-containing compounds and has a unique chemical structure that makes it a potential candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been synthesized and characterized in various research contexts. One notable study involves the synthesis and analytical characterization of a similar compound, highlighting the challenges and intricacies involved in correctly identifying and differentiating 'research chemicals' like these. The study emphasizes the importance of accurate identification due to the potential for mislabeling, and it provides a detailed analysis using chromatographic, spectroscopic, and mass spectrometric platforms, along with crystal structure analysis (McLaughlin et al., 2016).
Clinical Trials in Cancer Research
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol derivatives have been explored in the context of cancer research. For instance, a clinical trial involving a similar compound, trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, demonstrated its potential in delineating primary prostate lesions and metastatic lesions, indicating its utility in cancer diagnosis and monitoring (Inoue et al., 2014).
Molecular Synthesis and Structural Analysis
Research also focuses on the molecular synthesis of this compound and related compounds. Studies have detailed the stereodivergent syntheses of compounds with cyclobutane structures, showcasing the potential of these compounds in the development of new chemical entities with possible therapeutic applications (Izquierdo et al., 2002).
Antitumor Properties and Mechanism of Action
Compounds structurally similar to this compound have been identified for their selective and potent antitumor properties. Investigations into their mechanism of action and the development of prodrugs to enhance their bioavailability highlight their potential in cancer therapy. Such studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic efficacy of these compounds (Bradshaw et al., 2002).
Transport Mechanism and Intracellular Fate in Prostate Cancer
Research involving similar compounds has delved into their transport mechanisms and intracellular fate, particularly in the context of prostate cancer. Understanding how these compounds are taken up by cells and their subsequent intracellular pathways is vital for elucidating their therapeutic potential and optimizing drug design (Okudaira et al., 2011).
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
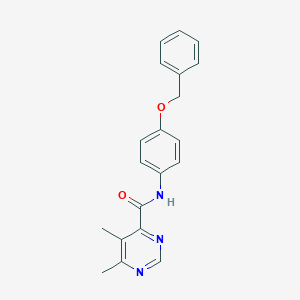
![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)
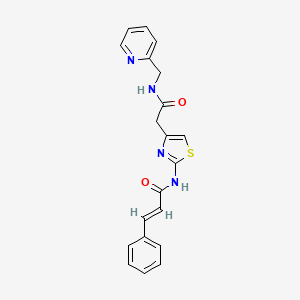

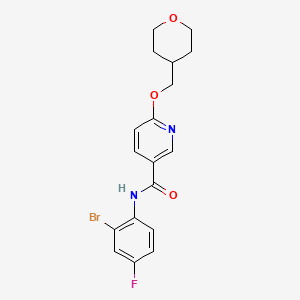

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)
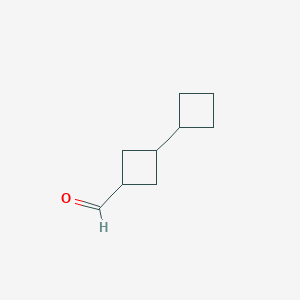
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)
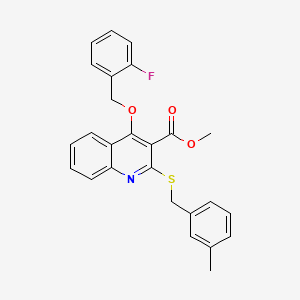
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

